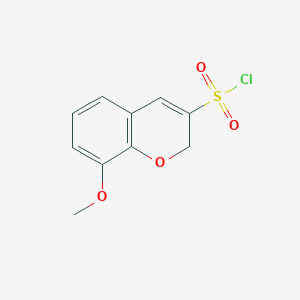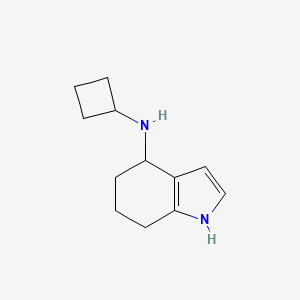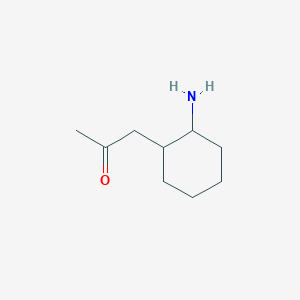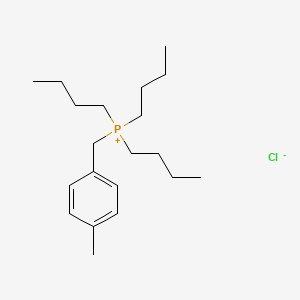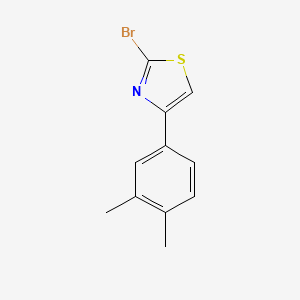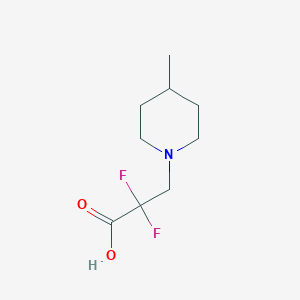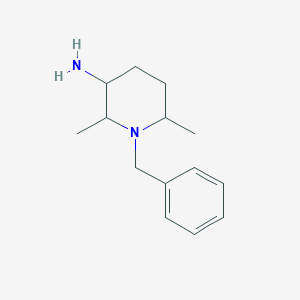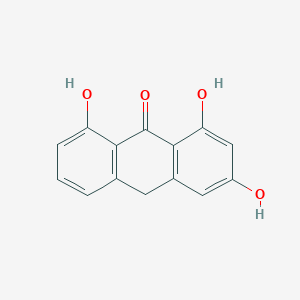
1,3,8-Trihydroxyanthracen-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Trihydroxyanthracen-9(10H)-one is a chemical compound with the molecular formula C14H8O5 It is a derivative of anthracene, characterized by the presence of three hydroxyl groups and a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trihydroxyanthracen-9(10H)-one typically involves the hydroxylation of anthracene derivatives. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions to introduce hydroxyl groups at specific positions on the anthracene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective hydroxylation of the anthracene core.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Trihydroxyanthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of tetrahydroxyanthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,8-Trihydroxyanthracen-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,3,8-Trihydroxyanthracen-9(10H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound’s ability to undergo oxidation and reduction makes it a potential candidate for modulating oxidative stress in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Trihydroxyanthraquinone: Similar structure but with a quinone group instead of a ketone.
1,3,8-Trihydroxyanthracene: Lacks the ketone group, making it less reactive in certain chemical reactions.
Uniqueness
1,3,8-Trihydroxyanthracen-9(10H)-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in various redox reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
61350-18-3 |
|---|---|
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
1,3,8-trihydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O4/c15-9-5-8-4-7-2-1-3-10(16)12(7)14(18)13(8)11(17)6-9/h1-3,5-6,15-17H,4H2 |
InChI-Schlüssel |
TZJBEQIZVMWRIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


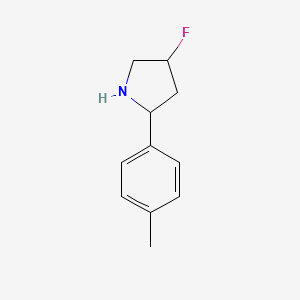
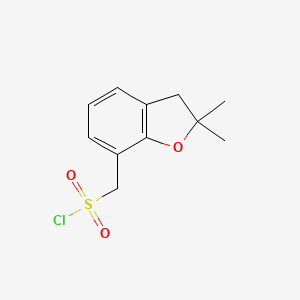
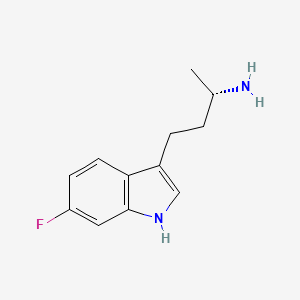
![(2E)-3-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13156065.png)
